molecular formula C13H16FNO2 B13619681 ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13619681
M. Wt: 237.27 g/mol
InChI Key: ALCQUDZOOLISGM-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a chiral pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
  • Ethyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
  • Ethyl (3S,4R)-4-(4-bromophenyl)pyrrolidine-3-carboxylate

Uniqueness

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound with significant potential in pharmaceutical applications due to its unique structural properties. The molecular formula is C₁₃H₁₆FNO₂, and it has a molecular weight of 237.27 g/mol. This compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and an ethyl ester functionality, which plays a crucial role in its biological activity.

Chemical Structure

The stereochemistry of this compound is defined as (3S,4R), which influences its interactions with biological targets. The presence of the fluorophenyl group enhances its lipophilicity and potentially its binding affinity to various receptors.

Research indicates that this compound may exhibit enzyme inhibition and receptor binding capabilities , making it relevant for treating conditions such as cancer and neurological disorders. The mechanism of action likely involves:

  • Inhibition of specific enzymes : This can alter metabolic pathways and signal transduction processes.
  • Binding to receptors : Modulating receptor activity can influence gene expression and cellular responses.

Therapeutic Potential

  • Cancer Treatment : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has shown cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential for further development in oncology .
  • Neurological Applications : The compound's ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders, although specific studies are still needed to elucidate these effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
Ethyl (3S,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylateSimilar structure but different stereochemistryDifferent biological activity due to stereochemistry
Ethyl (3S,4R)-pyrrolidine-3-carboxylic acidLacks the fluorophenyl groupPotentially different reactivity and biological properties
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acidContains a tert-butyl group instead of ethylVariations in lipophilicity and biological activity

This table illustrates how variations in structure can lead to significant differences in biological activity.

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in inhibiting tumor cell proliferation. For example:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines using assays like MTT or Cell Counting Kit-8, showing promising results in reducing cell viability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest:

  • High Affinity for Specific Enzymes : Docking simulations indicate that the compound binds effectively to enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12+/m0/s1

InChI Key

ALCQUDZOOLISGM-NWDGAFQWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.